
Mercury, bis(trichloroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, bis(trichloroethenyl)- is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications This compound consists of a mercury atom bonded to two trichloroethenyl groups, making it a part of the organomercury compounds family
Méthodes De Préparation
The synthesis of Mercury, bis(trichloroethenyl)- typically involves the reaction of mercury salts with trichloroethylene under specific conditions. One common method includes the use of mercury(II) chloride and trichloroethylene in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and stringent safety protocols to handle the toxic nature of mercury compounds .
Analyse Des Réactions Chimiques
Mercury, bis(trichloroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert it back to elemental mercury and trichloroethylene.
Substitution: It can participate in substitution reactions where the trichloroethenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various organic reagents for substitution reactions. .
Applications De Recherche Scientifique
Mercury, bis(trichloroethenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of Mercury, bis(trichloroethenyl)- involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, disrupting their normal function. This binding can lead to oxidative stress, cellular damage, and interference with normal metabolic processes. The molecular targets include various enzymes involved in detoxification and metabolic pathways .
Comparaison Avec Des Composés Similaires
Mercury, bis(trichloroethenyl)- can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share the presence of mercury, their chemical structures and reactivity differ significantly:
Methylmercury: Known for its high toxicity and bioaccumulation in aquatic systems.
Ethylmercury: Used in vaccines as a preservative (thimerosal) and has different metabolic pathways compared to methylmercury.
Mercury, bis(trichloroethenyl)-: Unique due to its trichloroethenyl groups, which impart distinct chemical properties and reactivity
Propriétés
Numéro CAS |
10507-38-7 |
|---|---|
Formule moléculaire |
C4Cl6Hg |
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
bis(1,2,2-trichloroethenyl)mercury |
InChI |
InChI=1S/2C2Cl3.Hg/c2*3-1-2(4)5; |
Clé InChI |
RIPLALIEIHZWKT-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Cl)[Hg]C(=C(Cl)Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



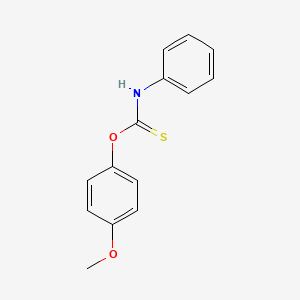

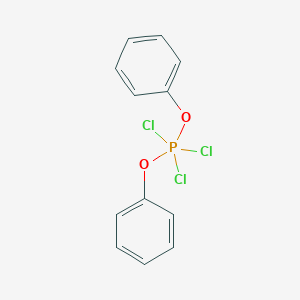
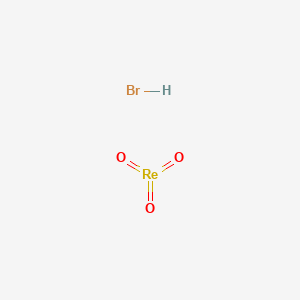

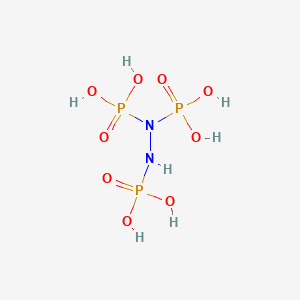
![2-[butan-2-yl-[(2,4-dimethylphenyl)carbamoyl]amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14721716.png)


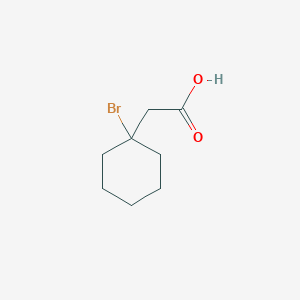
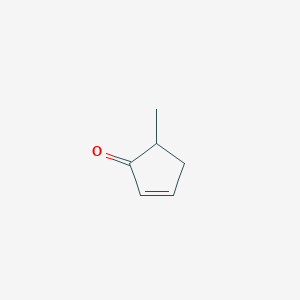

![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
